HIV-1 Protease Inhibition
Introduction of a 3-hydroxy substituent on the 2-methylbenzamide scaffold yields inhibitor 7 (a derivative containing the 3-hydroxy-2-methylbenzimidamide motif) with a Ki of 0.8 nM against HIV-1 protease, representing a >50-fold improvement in potency compared to the non-hydroxylated parent compound (Ki ~44 nM) [1]. The X-ray crystal structure reveals that the 2-methyl-3-hydroxybenzamide moiety forms four hydrogen bonds with the protease active site and engages in hydrophobic interactions via the ortho-methyl group [2]. This specific substitution pattern is essential for the observed sub-nanomolar activity.
| Evidence Dimension | HIV-1 Protease Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | 0.8 nM |
| Comparator Or Baseline | 2-methylbenzamide without 3-hydroxy substituent (Ki ~44 nM) |
| Quantified Difference | Approximately 55-fold more potent (0.8 nM vs ~44 nM) |
| Conditions | In vitro enzymatic assay using recombinant HIV-1 protease; fluorimetric detection |
Why This Matters
This sub-nanomolar potency demonstrates that the 3-hydroxy-2-methyl substitution pattern is critical for high-affinity binding to HIV-1 protease, making this compound an essential building block for antiviral drug development.
- [1] Kaldor, S. W. et al. Symmetry-based HIV Protease inhibitors: rational design of 2-methylbenzamides as novel P2/P2′ ligands. Bioorganic & Medicinal Chemistry Letters, 1995, 5(15), 1707-1712. View Source
- [2] Kaldor, S. W. et al. Symmetry-based HIV Protease inhibitors: rational design of 2-methylbenzamides as novel P2/P2′ ligands. Bioorganic & Medicinal Chemistry Letters, 1995, 5(15), 1707-1712. View Source
